N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrazine core substituted with a sulfanyl-linked acetamide moiety and a 4-methoxyphenylpiperazine group. The compound’s structure integrates multiple pharmacophoric elements:
- Pyrazine ring: A nitrogen-containing heterocycle that enhances electronic interactions with biological targets.
- 3,4-Dimethoxyphenyl acetamide: The electron-donating methoxy groups may improve solubility and modulate receptor binding.
- 4-Methoxyphenylpiperazine: A common motif in neuroactive compounds, often associated with serotonin or dopamine receptor interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-20-7-5-19(6-8-20)29-12-14-30(15-13-29)24-25(27-11-10-26-24)35-17-23(31)28-18-4-9-21(33-2)22(16-18)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSSTJEHGEDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thienyl and phenyl groups: These groups are often introduced via substitution reactions.
Attachment of the piperidine moiety: This step involves the reaction of the intermediate with 3-methylpiperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycles :
- The pyrazine core in the target compound contrasts with pyridine () or simple acetamide backbones (). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine’s moderate aromaticity .
- Piperazine is a common motif, but its substitution (e.g., 4-methoxyphenyl vs. tosyl in ) alters electronic and steric profiles.
Substituent Effects: Methoxy groups (electron-donating) in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups like fluorine () or nitro () .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C22H26N4O5
Molecular Weight: 426.5 g/mol
IUPAC Name: N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
InChI Key: WEOWOKCRLOCXDE-HZHRSRAPSA-N
Synthesis
The synthesis of the compound typically involves multi-step reactions, including the condensation of 3,4-dimethoxybenzaldehyde with piperazine derivatives under acidic or basic conditions. The reaction is often performed in solvents such as ethanol or methanol at temperatures ranging from 50°C to 70°C to optimize yield and purity.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study on related pyrazinamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further development as therapeutic agents .
The biological activity may be attributed to the compound's ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can inhibit their activity, leading to altered cellular signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding.
Case Studies
- Antitubercular Studies: A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Five compounds showed significant activity with IC90 values between 3.73 and 4.00 μM, demonstrating the potential effectiveness of similar structures in combating tuberculosis .
- Cytotoxicity Evaluation: In vitro studies assessing cytotoxicity on human embryonic kidney cells (HEK-293) revealed that several active compounds were non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | Target Organism/Cell Type | IC50 (μM) | IC90 (μM) | Toxicity Level |
|---|---|---|---|---|---|
| Compound A | Antitubercular | Mycobacterium tuberculosis | 1.35 | 3.73 | Non-toxic |
| Compound B | Anticancer | HEK-293 (human embryonic kidney) | N/A | N/A | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
